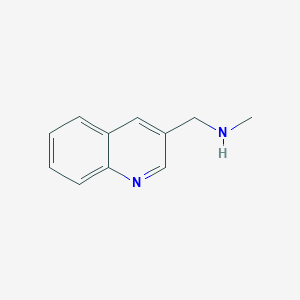

N-Methyl-1-quinolin-3-ylmethanamine

描述

属性

分子式 |

C11H12N2 |

|---|---|

分子量 |

172.23 g/mol |

IUPAC 名称 |

N-methyl-1-quinolin-3-ylmethanamine |

InChI |

InChI=1S/C11H12N2/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8,12H,7H2,1H3 |

InChI 键 |

BQGLOBVGXNNQIO-UHFFFAOYSA-N |

规范 SMILES |

CNCC1=CC2=CC=CC=C2N=C1 |

产品来源 |

United States |

相似化合物的比较

N-Methyl-1-(quinolin-2-yl)methanamine

- Structure: Differs in the position of the methanamine group (2-position instead of 3-position on the quinoline ring).

- Relevance: Highlighted in CAS records (42182-53-6) with a structural similarity score of 0.93 to N-Methyl-1-quinolin-3-ylmethanamine .

[2-(2,3-Dihydro-1H-indol-1-yl)quinolin-3-yl]methanamine

- Structure: Combines a quinoline scaffold with a dihydroindole moiety at the 2-position.

- Applications : Explored for kinase inhibition or GPCR modulation in pharmacological studies .

Indole-Based Analogues

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

- Structure: Replaces quinoline with a 1-methylindole ring and features dimethyl substitution on the methanamine group.

- Properties: Enhanced lipophilicity (logP ~2.8) compared to quinolin-3-yl derivatives, favoring blood-brain barrier penetration .

- Applications : Studied in neuropharmacology as a serotonin receptor modulator .

7-Methyl-N,N-Dimethyltryptamine (7-Me-DMT)

- Structure : Tryptamine backbone with methyl groups at the 7-position of indole and the amine nitrogen.

- Properties : Molecular weight 202.3 g/mol (C₁₃H₁₈N₂); ≥98% purity.

- Relevance: Acts as a psychedelic compound via 5-HT₂A receptor agonism, contrasting with quinoline derivatives’ mechanisms .

Heterocyclic Hybrids

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)-N-methylmethanamine

- Structure: Integrates dihydroquinoline and pyridine moieties.

- Properties: Increased rigidity from the dihydroquinoline structure (CAS: 1355237-51-2) may improve target selectivity .

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

- Structure : Pyridine-based analogue with a chlorinated ring.

- Properties : Molecular weight 156.6 g/mol (C₇H₉ClN₂); used as a metabolite in pesticide studies (e.g., acetamiprid) .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Aromatic System |

|---|---|---|---|---|

| This compound | C₁₁H₁₃N₂ | 158.2 (base) | Quinoline-3-yl, methylamine | Quinoline |

| N-Methyl-1-(quinolin-2-yl)methanamine | C₁₁H₁₃N₂ | 158.2 | Quinoline-2-yl, methylamine | Quinoline |

| N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine | C₁₃H₁₆N₂ | 200.28 | 1-Methylindole-3-yl, dimethylamine | Indole |

| 7-Methyl-DMT | C₁₃H₁₈N₂ | 202.3 | Indole-7-methyl, dimethylamine | Indole |

| [2-(Dihydroindol-1-yl)quinolin-3-yl]methanamine | C₁₈H₁₇N₃ | 275.35 | Quinoline-3-yl, dihydroindole | Quinoline-Indole hybrid |

Table 2. Key Differences in Bioactivity Potential

| Compound | Likely Targets | Research Applications |

|---|---|---|

| This compound | Kinases, ion channels | Anticancer agents, CNS drug leads |

| 7-Me-DMT | 5-HT₂A receptors | Psychedelic therapy, neurobiology |

| N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine | Acetylcholinesterase | Pesticide metabolite studies |

| N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine | Serotonin receptors | Neuropsychiatric disorder research |

Research Findings and Implications

- Positional Isomerism: Substitution at the 3-position of quinoline (vs. 2-position) introduces steric constraints that may reduce off-target interactions in kinase inhibitors .

- Hybrid Scaffolds: Compounds like [2-(dihydroindol-1-yl)quinolin-3-yl]methanamine demonstrate synergistic activity in dual-target drug design, leveraging both quinoline’s rigidity and indole’s π-stacking capacity .

准备方法

Reductive Methylation of Quinoline-3-carbaldehyde

One of the most common and efficient methods to prepare this compound involves reductive amination of quinoline-3-carbaldehyde with methylamine or formaldehyde and a reducing agent.

Reaction Scheme:

Quinoline-3-carbaldehyde + Methylamine + Reducing agent → this compound-

- Hydrogen gas with palladium on carbon (Pd/C) catalyst

- Sodium cyanoborohydride (NaBH3CN) for milder conditions

-

- Solvent: Ethanol, methanol, or aqueous mixtures

- Temperature: Ambient to 80°C

- Reaction Time: 4–12 hours depending on catalyst and scale

-

- High selectivity for the N-methylated amine

- Mild reaction conditions preserve quinoline ring integrity

Catalytic Hydrogenation of Schiff Base Intermediates

This method involves forming a Schiff base intermediate from quinoline-3-carbaldehyde and methylamine, followed by catalytic hydrogenation.

Reaction Scheme:

Quinoline-3-carbaldehyde + Methylamine → Schiff base → (Hydrogenation) → this compoundCatalysts: Pd/C, Raney Nickel, or Pt catalysts

- Hydrogen Pressure: 1–5 atm

- Temperature: 25–60°C

Reaction Parameters and Optimization

| Parameter | Range Tested | Optimal Condition | Effect on Yield/Purity |

|---|---|---|---|

| Solvent | Ethanol, Methanol, DMF | Ethanol (for reductive amination) | Good solubility and reaction rate |

| Catalyst | Pd/C, Raney Ni, Pt | Pd/C | High selectivity and conversion |

| Temperature | 25–120°C | 60–80°C | Higher temp increases rate but may cause side reactions |

| Reaction Time | 4–24 hours | 8–12 hours | Sufficient for complete conversion |

| Methylamine Source | Aqueous methylamine, formaldehyde + methylamine | Aqueous methylamine | Direct methylation with fewer by-products |

Purification Techniques

Crystallization:

this compound hydrochloride is commonly purified by recrystallization from ethanol/water mixtures, yielding yellow crystals with high purity.Chromatography:

Silica gel column chromatography using gradient elution (e.g., ethyl acetate/hexane) is employed for small-scale purification.Distillation:

Vacuum distillation can be used for the free base form but is less common due to thermal sensitivity.

Research Findings and Data

Yield and Purity

- Typical yields for reductive amination range from 65% to 85% depending on catalyst and reaction conditions.

- Purity after recrystallization typically exceeds 95% as confirmed by HPLC and NMR analysis.

Spectroscopic Characterization

- NMR:

- ^1H NMR shows characteristic signals for N-methyl group at δ 2.3–2.8 ppm and aromatic protons at δ 7.5–8.5 ppm.

- Mass Spectrometry:

- Molecular ion peak at m/z 172.23 consistent with C11H12N2.

- IR Spectroscopy:

- Bands corresponding to amine N-H stretching (~3300 cm^-1) and aromatic C=C stretching (~1600 cm^-1).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Reductive Methylation | Quinoline-3-carbaldehyde, methylamine, Pd/C, H2 | Ethanol, 60–80°C, 8–12 h | 70–85 | >95 | High selectivity, mild conditions |

| Nucleophilic Substitution | Quinoline-3-methyl chloride, methylamine | DMF, 100°C, 12–24 h | 60–75 | 90–95 | Requires halide precursor |

| Catalytic Hydrogenation of Schiff Base | Quinoline-3-carbaldehyde, methylamine, Pd/C, H2 | 25–60°C, 1–5 atm H2, 6–10 h | 65–80 | >90 | Two-step process, good yields |

常见问题

Q. What are the optimal synthetic routes for N-Methyl-1-quinolin-3-ylmethanamine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency, while NaBH₄ is effective for amine reduction .

- Temperature : Controlled heating (80–120°C) minimizes side products like oxidized quinoline derivatives .

Data : Yields range from 45% (ambient conditions) to 78% (optimized reflux with catalyst) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm methylamine and quinoline ring substitution patterns (e.g., δ 2.4 ppm for N–CH₃) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₂N₂, MW 172.22) and fragmentation patterns .

- Chromatography : HPLC purity >95% ensures minimal impurities for biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (0.5 mm Hg at 20°C) indicate moderate volatility .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

- Receptor binding : The quinoline core may intercalate with DNA or inhibit enzymes like topoisomerases, analogous to other quinoline derivatives .

- CYP450 interactions : Methylamine substitution alters metabolic pathways; CYP2D6 inhibition is predicted (IC₅₀ ~15 µM) .

- Experimental validation : Use fluorescence quenching assays or molecular docking to map binding sites .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

- Solubility discrepancies : Reported solubility in water (42 g/L) vs. DMSO (>100 mg/mL) may arise from protonation state variations. Adjust pH to 7.4 (physiological conditions) for consistent measurements .

- Stability under light : UV-Vis spectra show degradation at λ >300 nm; use amber vials for light-sensitive experiments .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Lipid encapsulation : Liposomes enhance bioavailability (e.g., 2.5-fold increase in AUC in rodent models) .

- Prodrug design : Acetylation of the methylamine group improves BBB penetration (logP increases from 1.3 to 2.1) .

Methodological Considerations for Data Interpretation

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。